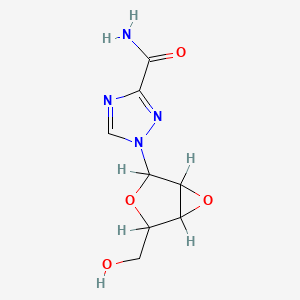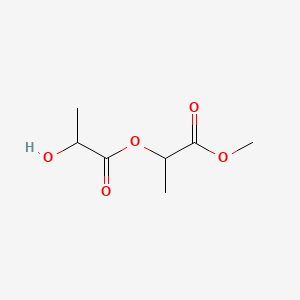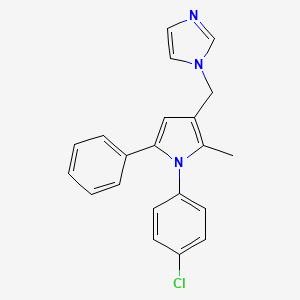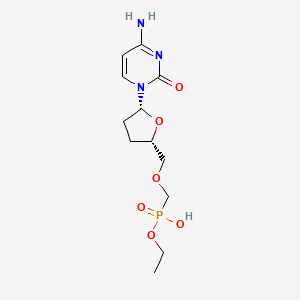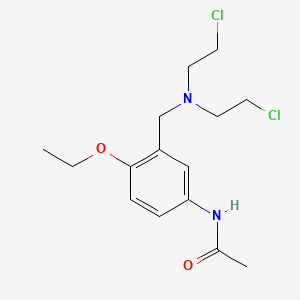
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- typically involves the reaction of 4-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through additional reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- involves its interaction with specific molecular targets in biological systems. The bis(2-chloroethyl)amino groups are known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes and potential cytotoxic effects. This mechanism is particularly relevant in the context of its anticancer activity, where the compound can induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: A similar compound with bis(2-chloroethyl)amino groups, known for its use in cancer therapy.
Chlorambucil: Another related compound with similar structural features and biological activity.
Uniqueness
Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-ethoxyphenyl)- is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propiedades
Número CAS |
56266-59-2 |
|---|---|
Fórmula molecular |
C15H22Cl2N2O2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
N-[3-[bis(2-chloroethyl)aminomethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
Clave InChI |
FORPDFHVBGSURD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


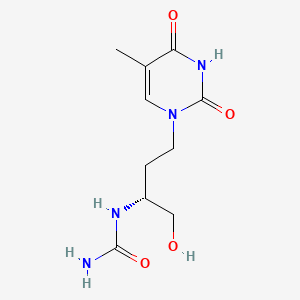

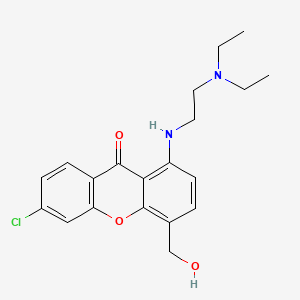
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)



